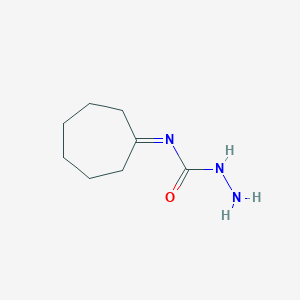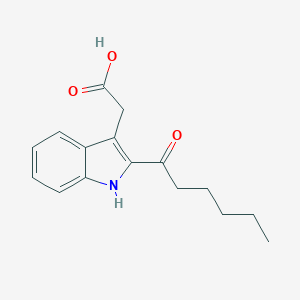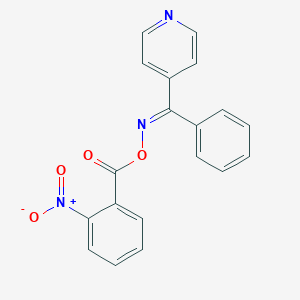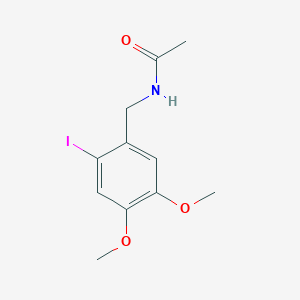
N-(2-iodo-4,5-dimethoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodo-4,5-dimethoxybenzyl)acetamide is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, along with an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodo-4,5-dimethoxybenzyl)acetamide typically involves the iodination of a precursor compound followed by the introduction of the acetamide group. One common method involves the following steps:
Iodination: The precursor compound, 4,5-dimethoxybenzyl alcohol, is treated with iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom at the 2-position of the benzene ring.
Acetamidation: The iodinated intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-iodo-4,5-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as fluorine or chlorine, using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-chlorosuccinimide or N-bromosuccinimide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-iodo-4,5-dimethoxybenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(2-iodo-4,5-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom and methoxy groups enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate the activity of enzymes or receptors, thereby influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.
2,5-dimethoxy-4-iodophenethylamine (2C-I): Another phenethylamine derivative with hallucinogenic properties.
4-bromo-2,5-dimethoxyphenethylamine (2C-B): A compound with similar chemical structure but different halogen substitution.
Uniqueness
N-(2-iodo-4,5-dimethoxybenzyl)acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Eigenschaften
CAS-Nummer |
352545-29-0 |
|---|---|
Molekularformel |
C11H14INO3 |
Molekulargewicht |
335.14g/mol |
IUPAC-Name |
N-[(2-iodo-4,5-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C11H14INO3/c1-7(14)13-6-8-4-10(15-2)11(16-3)5-9(8)12/h4-5H,6H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
PSZXZOFHSTWQCO-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC(=C(C=C1I)OC)OC |
Kanonische SMILES |
CC(=O)NCC1=CC(=C(C=C1I)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N'-(4-ethoxyphenyl)-N-[(8-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea](/img/structure/B420188.png)
![N'-(4-methoxybenzoyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetohydrazide](/img/structure/B420194.png)
![Methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B420196.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B420200.png)
![cyclohexyl {[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B420202.png)
![cyclohexyl {[5-[(4-ethoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B420203.png)
![Ethyl 4-amino-2-{[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B420204.png)
![1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B420205.png)
![2-[5-(4-butoxyphenyl)-2H-tetraazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B420206.png)
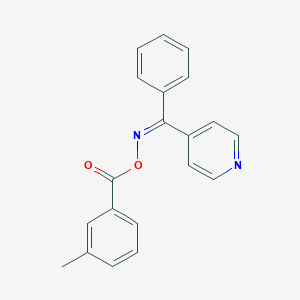
![4,5,6,7-Tetrachloro-1,1-dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B420217.png)
